4-(2-Fluoroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoroanilino)-4-oxobutanoic acid, also known as FOBA, is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. FOBA is a non-natural amino acid that can be incorporated into peptides and proteins, allowing for the modification of their properties and functions.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to be related to its unique chemical properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid contains a fluorine atom, which can interact with other molecules in unique ways. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to affect the stability and conformation of peptides and proteins, which can affect their function.
Biochemical and Physiological Effects:
4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the peptide or protein it is incorporated into. 4-(2-Fluoroanilino)-4-oxobutanoic acid can affect the stability, conformation, and function of peptides and proteins, leading to changes in their biochemical and physiological properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has also been shown to affect the binding of peptides and proteins to other molecules, such as enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, including its ability to modify the properties of peptides and proteins, its high purity, and its stability. However, 4-(2-Fluoroanilino)-4-oxobutanoic acid also has some limitations, including its high cost and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research. One potential direction is the development of new methods for synthesizing 4-(2-Fluoroanilino)-4-oxobutanoic acid, which could reduce its cost and increase its availability. Another direction is the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies, particularly for diseases that involve protein misfolding or dysfunction. Additionally, 4-(2-Fluoroanilino)-4-oxobutanoic acid could be used to study the structure and function of complex biological systems, such as protein-protein interactions and signaling pathways.
In conclusion, 4-(2-Fluoroanilino)-4-oxobutanoic acid is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various applications, including protein engineering, drug discovery, and bioconjugation. While 4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, it also has some limitations. There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research, including the development of new synthesis methods and the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies.
Synthesemethoden
4-(2-Fluoroanilino)-4-oxobutanoic acid can be synthesized through a multi-step process, starting with the synthesis of 2-fluoroaniline, which is then reacted with ethyl acetoacetate to form the intermediate product. This intermediate is then hydrolyzed to form 4-(2-Fluoroanilino)-4-oxobutanoic acid. The synthesis of 4-(2-Fluoroanilino)-4-oxobutanoic acid requires careful control of reaction conditions and purification techniques to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various scientific research applications, including protein engineering, drug discovery, and bioconjugation. One of the main applications of 4-(2-Fluoroanilino)-4-oxobutanoic acid is its use in the synthesis of peptides and proteins with modified properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid can be incorporated into the peptide backbone, allowing for the modification of the peptide's structure and function.
Eigenschaften
Molekularformel |
C10H10FNO3 |
---|---|
Molekulargewicht |
211.19 g/mol |
IUPAC-Name |
4-(2-fluoroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UWBFZPLATNJACG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.